

4-Bromo-N1-methylbenzene-1,2-diamine IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280263

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An In-Depth Technical Guide to **4-Bromo-N1-methylbenzene-1,2-diamine**

Chemical Identity

4-Bromo-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom and two amino groups (one of which is methylated) on a benzene ring, makes it a versatile precursor for various heterocyclic compounds.

IUPAC Name: 4-bromo-N¹-methylbenzene-1,2-diamine^[1]

Synonyms:

- 4-Bromo-N1-methyl-benzene-1,2-diamine^[2]
- 4-bromo-N¹-methyl-1,2-benzenediamine^[1]

Physicochemical Properties

The key physicochemical properties of **4-Bromo-N1-methylbenzene-1,2-diamine** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	69038-76-2	[1][3]
Molecular Formula	C ₇ H ₉ BrN ₂	[1][3]
Molecular Weight	201.06 g/mol	[3]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[1]
InChI	1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3	[1]
InChIKey	JGXCXQPNYWBAGW-UHFFFAOYSA-N	[1]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature.	[1]

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-N1-methylbenzene-1,2-diamine** can be achieved through the reduction of its nitro precursor. Below is a detailed experimental protocol based on available synthetic routes.

Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine from 4-bromo-N-methyl-2-nitroaniline[3]

This procedure involves the reduction of the nitro group of 4-bromo-N-methyl-2-nitroaniline to an amine.

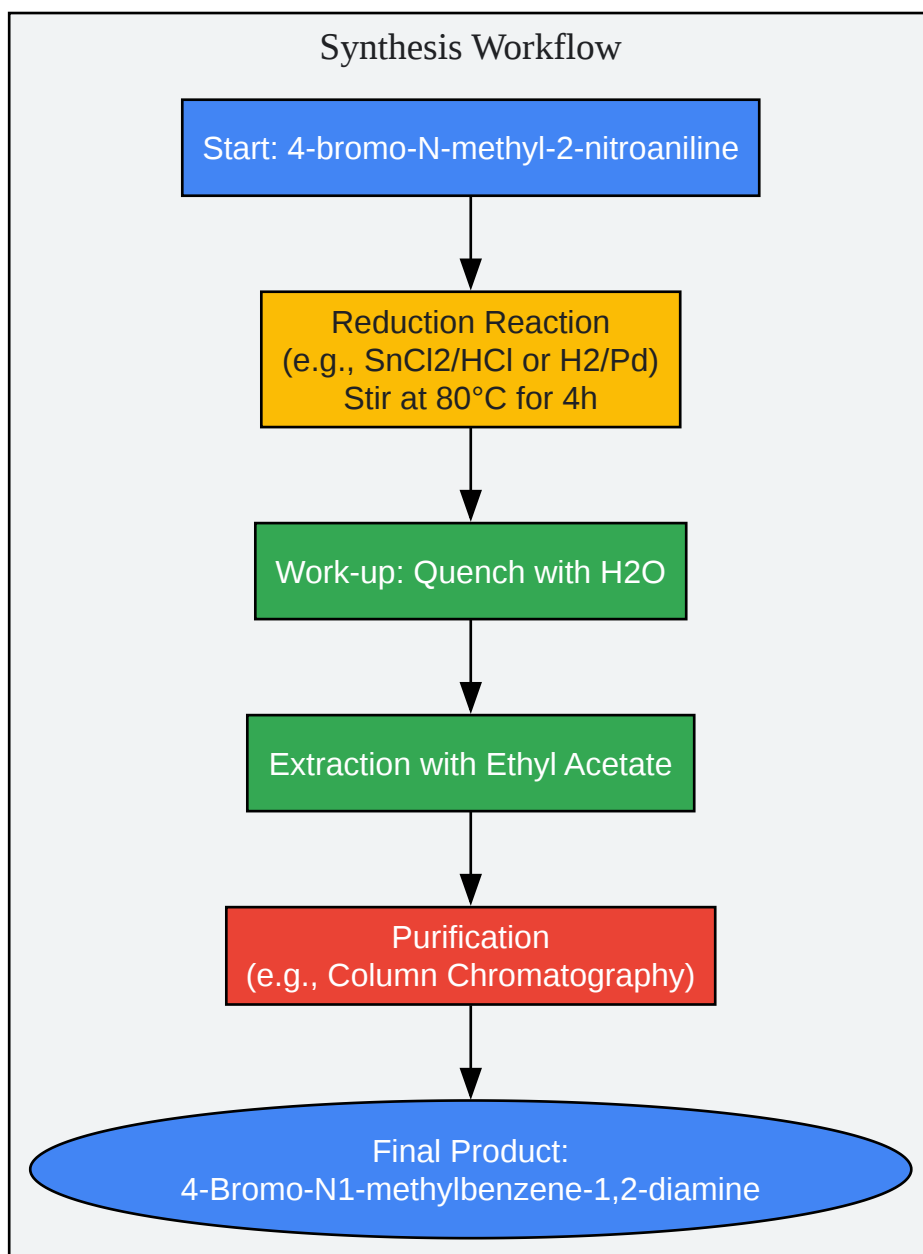
Materials:

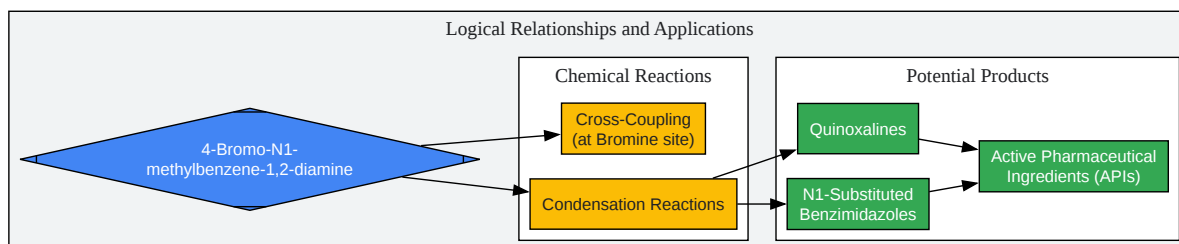
- 4-bromo-N-methyl-2-nitroaniline
- Reducing agent (e.g., Tin(II) chloride in ethanol/HCl, or catalytic hydrogenation)

- Water (H₂O)
- Ethyl acetate (EA)

Protocol:

- The precursor, 4-bromo-N-methyl-2-nitroaniline, is subjected to reduction. A common method is the use of a reducing agent like Tin(II) chloride or catalytic hydrogenation.
- In a specific reported procedure, the reaction mixture is stirred at 80 °C for 4 hours.[3]
- Reaction progress should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), until the starting material is consumed.
- Upon completion of the reaction, the mixture is poured into water (e.g., 60 mL).[3]
- The aqueous layer is then extracted with an organic solvent, such as ethyl acetate (e.g., 40 mL, twice).[3]
- The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **4-Bromo-N1-methylbenzene-1,2-diamine** can be further purified by techniques such as column chromatography or recrystallization.





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